hexadecyl(trimethyl)azanium;hydrogen sulfate

Catalog No.
S1891861
CAS No.
68214-07-3
M.F
C19H43NO4S
M. Wt
381.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hexadecyl(trimethyl)azanium;hydrogen sulfate

CAS Number

68214-07-3

Product Name

hexadecyl(trimethyl)azanium;hydrogen sulfate

IUPAC Name

hexadecyl(trimethyl)azanium;hydrogen sulfate

Molecular Formula

C19H43NO4S

Molecular Weight

381.6 g/mol

InChI

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

UCRJJNVFJGKYQT-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]

A) Micellization and Membrane Mimicry

  • CTAB can self-assemble in aqueous solutions to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic outer shell. PubChem, CID 109763: These micelles can solubilize hydrophobic molecules and mimic the structure of biological membranes, making them valuable for studying membrane protein function and interactions with drugs or other ligands. ScienceDirect, "Cetyltrimethylammonium bromide (CTAB) as a model membrane solubilization agent"

B) Protein Purification and Chromatography

  • CTAB's ability to interact with charged molecules, including proteins, makes it useful in protein purification techniques. It can selectively precipitate or solubilize proteins based on their charge and hydrophobicity. NCBI, "Protein Precipitation Techniques": Additionally, CTAB can be used in ion-exchange chromatography for protein separation. GE Healthcare, "Ion Exchange Chromatography":

C) Cell Biology and Gene Delivery

  • CTAB can disrupt cell membranes, making it a tool for studying cellular processes or isolating intracellular components. National Institutes of Health, "Cellular Fractionation": ) However, due to its disruptive nature, its use in cell biology applications requires careful optimization.
  • In some research, CTAB has been explored as a potential carrier for gene delivery due to its ability to form complexes with DNA. Wiley Online Library, "Cationic Surfactants as Gene Delivery Systems": However, its efficacy and safety for this purpose are still under investigation.

Hexadecyl(trimethyl)azanium;hydrogen sulfate, commonly known as cetyltrimethylammonium hydrogensulfate, is a quaternary ammonium compound characterized by its long hydrophobic hexadecyl chain and a positively charged nitrogen center. Its molecular formula is C19H43NO4SC_{19}H_{43}NO_4S, and it has a molecular weight of approximately 381.61 g/mol. This compound is primarily used as a surfactant, facilitating various chemical processes due to its amphiphilic nature, which allows it to interact with both polar and nonpolar substances .

The primary mechanism of action of cetrimonium bromide is related to its cationic surfactant properties. The positively charged head group can interact with negatively charged surfaces, such as cell membranes or bacterial walls. This interaction can disrupt the structure and function of these membranes, leading to various effects depending on the application.

For example, in microbiology research, cetrimonium bromide is often used as a disinfectant due to its ability to disrupt bacterial cell membranes, leading to cell death. In other applications, it can act as a wetting agent, emulsifier, or antistatic agent by modifying the surface properties of materials.

  • Skin and eye irritation: Prolonged or repeated contact can cause skin and eye irritation [].
  • Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract [].
  • Ingestion: Ingestion can cause gastrointestinal irritation [].

  • Oxidation: Under specific conditions, this compound can be oxidized to yield various oxidized products.
  • Reduction: It can undergo reduction reactions, transforming into its reduced forms.
  • Substitution: The compound is capable of participating in substitution reactions where functional groups are exchanged.

These reactions are essential for its role in organic synthesis and other chemical applications.

This compound exhibits significant biological activity, primarily due to its surfactant properties. It has been studied for its antimicrobial effects, making it useful in various biological applications such as:

  • Cell Culture: It serves as a surfactant in cell culture media, enhancing the growth and maintenance of cells.
  • Antimicrobial Agent: Its ability to disrupt microbial membranes makes it effective against certain pathogens.

Additionally, it is being explored for potential applications in drug delivery systems, where its surfactant properties can facilitate the transport of therapeutic agents across biological membranes .

Hexadecyl(trimethyl)azanium;hydrogen sulfate can be synthesized through a straightforward chemical process:

  • Starting Materials: The synthesis begins with hexadecylamine and trimethylamine.
  • Reaction with Sulfuric Acid: These amines are reacted with sulfuric acid under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
  • Industrial Production: In industrial settings, this process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce large quantities efficiently .

Hexadecyl(trimethyl)azanium;hydrogen sulfate finds extensive use across various fields:

  • Chemistry: It acts as a phase-transfer catalyst in organic synthesis and polymerization reactions.
  • Biology: Employed in molecular biology experiments as a surfactant and antimicrobial agent.
  • Medicine: Investigated for use in drug delivery systems and antiseptic formulations.
  • Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals .

Studies on hexadecyl(trimethyl)azanium;hydrogen sulfate have shown that it interacts effectively with various biological systems. Its surfactant properties allow it to alter membrane permeability, which can enhance the efficacy of drugs or other therapeutic agents when used in formulations. Furthermore, research indicates that its interactions with microbial membranes can lead to cell lysis, providing insights into its potential as an antimicrobial agent .

Hexadecyl(trimethyl)azanium;hydrogen sulfate shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Hexadecyl(trimethyl)azanium;hydrogen sulfateC19H43NO4SC_{19}H_{43}NO_4SLong hydrophobic chain; effective surfactant
Cetyltrimethylammonium bromideC16H34BrNC_{16}H_{34}BrNCommonly used as a surfactant; less soluble in water compared to hydrogen sulfate
Benzalkonium chlorideC21H36ClNC_{21}H_{36}ClNAntimicrobial agent; used in disinfectants
Dodecyltrimethylammonium bromideC15H34BrNC_{15}H_{34}BrNShorter chain than hexadecyl derivative; similar surfactant properties

Hexadecyl(trimethyl)azanium;hydrogen sulfate is unique due to its longer alkyl chain which enhances its hydrophobic interactions, making it particularly effective in aqueous environments compared to shorter-chain analogs like dodecyltrimethylammonium bromide .

Conventional Alkylation Pathways

The synthesis of hexadecyl(trimethyl)azanium;hydrogen sulfate primarily relies on conventional alkylation methodologies, with the Menshutkin reaction serving as the cornerstone approach [1] [2]. This nucleophilic substitution reaction represents the most widely employed method for quaternary ammonium salt preparation, converting tertiary amines into quaternary ammonium compounds through reaction with alkyl halides [3] [1].

The conventional synthesis pathway typically begins with hexadecylamine as the starting material, which undergoes sequential methylation reactions . The process involves the reaction of hexadecylamine with methylating agents such as methyl iodide or methyl bromide under controlled conditions [5]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism where the tertiary amine attacks the electrophilic carbon center of the alkyl halide [6] [7].

Reaction Conditions and Parameters

The conventional Menshutkin reaction for hexadecyl(trimethyl)azanium synthesis typically requires temperatures ranging from 50-150°C and reaction times extending from 6 to 48 hours [3] [8]. The choice of solvent significantly influences reaction kinetics, with polar solvents such as alcohols, acetonitrile, and dimethyl sulfoxide proving most effective [1] [9]. The reaction rate demonstrates strong dependence on solvent polarity, with rate constants varying by orders of magnitude across different dielectric constants [10] [11].

Alkyl halide reactivity follows the established order: iodides > bromides > chlorides [1] [2]. Primary alkyl halides exhibit superior reactivity compared to secondary counterparts, with tertiary halides generally unsuitable due to steric hindrance and competing elimination reactions [8]. The synthesis typically achieves yields ranging from 60-95% depending on specific reaction conditions and purification methods employed [3] [9].

Industrial Implementation

Industrial-scale production employs continuous processes optimized for high-volume synthesis . Large-scale reactors maintain precise temperature control and utilize efficient heat transfer systems to manage the exothermic nature of the quaternization reaction. The process incorporates advanced monitoring systems to track conversion rates and ensure consistent product quality throughout extended production runs [12] [9].

Sulfonation Reaction Mechanisms

The formation of the hydrogen sulfate anion represents a critical aspect of hexadecyl(trimethyl)azanium;hydrogen sulfate synthesis. This process typically involves acid-base neutralization reactions between the quaternary ammonium cation and sulfuric acid [13] [14].

Direct Sulfonation Approach

The direct sulfonation method involves treating the pre-formed quaternary ammonium halide with sulfuric acid under controlled conditions [15] [14]. The reaction proceeds according to the general equation:

$$ \text{[Hexadecyl(trimethyl)azanium]}^+ \text{X}^- + \text{H}2\text{SO}4 \rightarrow \text{[Hexadecyl(trimethyl)azanium]}^+ \text{HSO}_4^- + \text{HX} $$

where X represents the original halide anion [16] [14]. This process typically requires temperatures of 60-80°C and reaction times of 1-6 hours to ensure complete anion exchange [17] [18].

Mechanistic Considerations

The sulfonation mechanism involves proton transfer from sulfuric acid to the quaternary ammonium system [15] [19]. The formation of hydrogen sulfate anions occurs through partial deprotonation of sulfuric acid, creating a stable anionic species that effectively pairs with the quaternary ammonium cation [20] [15]. The reaction demonstrates thermodynamic favorability due to the strong electrostatic interactions between the charged species [21].

Advanced mechanistic studies utilizing ab initio dynamics simulations have revealed that amine-sulfuric acid interactions in aqueous environments proceed through nearly barrierless processes [15]. The reaction rate correlates directly with amine basicity, with stronger bases exhibiting faster reaction kinetics [15] [19].

Purification Techniques and Quality Control

Purification of hexadecyl(trimethyl)azanium;hydrogen sulfate requires sophisticated methodologies to achieve the high purity standards demanded for commercial applications. The purification strategy typically encompasses multiple complementary techniques designed to remove specific classes of impurities.

Recrystallization Methods

Recrystallization represents the primary purification technique for quaternary ammonium salts, leveraging differential solubility characteristics to achieve purification [22] [23]. The process involves dissolving the crude product in a heated solvent system, followed by controlled cooling to promote selective crystallization [24] [25].

For hexadecyl(trimethyl)azanium;hydrogen sulfate, effective recrystallization solvents include methanol-water mixtures and isopropanol-water systems [26] [27]. The recrystallization process typically achieves purities exceeding 95% with recovery yields ranging from 70-90% [22] [28]. The technique proves particularly effective for removing organic impurities and residual halide salts from the synthesis process [29] [27].

Ion Exchange Purification

Ion exchange techniques provide highly effective purification methods for quaternary ammonium compounds [30] [31]. The process utilizes specialized anion exchange resins to selectively remove halide impurities while retaining the desired hydrogen sulfate anion [32] [31]. This methodology achieves exceptional purity levels exceeding 98% with recovery yields of 85-95% [31] [33].

The ion exchange process operates through selective anion displacement, where halide ions are preferentially bound to the resin matrix while the hydrogen sulfate anions remain in solution [30] [33]. The technique proves particularly valuable for removing trace halide contamination, which can significantly impact product quality and stability [31] [34].

Chromatographic Techniques

Advanced chromatographic methods, including ion-pair liquid chromatography and reversed-phase chromatography, provide sophisticated purification options for quaternary ammonium salts [35] [36]. These techniques achieve purities exceeding 99% but require higher solvent consumption and longer processing times [35] [37].

Quality Control Parameters

Comprehensive quality control protocols ensure consistent product specifications throughout the manufacturing process. Key analytical parameters include:

ParameterSpecificationTest Method
Purity (Total Nitrogen)min. 98.0%Kjeldahl analysis
Purity (Neutralization)min. 98.0%Acid-base titration
Melting Point250-260°C (dec.)DSC analysis
Halide Content<50 ppmSilver chromate test
Water Content<0.5%Karl Fischer titration
Molecular Weight381.62 g/molMass spectrometry

The analytical characterization employs multiple complementary techniques to ensure comprehensive quality assessment [26] [38]. Spectroscopic methods including proton and carbon nuclear magnetic resonance provide structural confirmation [39] [40]. Thermal analysis through differential scanning calorimetry confirms thermal stability and purity [26] [41].

Green Chemistry Approaches in Synthesis

Environmental sustainability considerations have driven the development of green chemistry methodologies for quaternary ammonium salt synthesis. These approaches prioritize reduced environmental impact, improved atom economy, and minimized waste generation.

Microwave-Assisted Synthesis

Microwave synthesis represents a significant advancement in quaternary ammonium salt preparation, offering substantial improvements in reaction efficiency and environmental impact [42] [40]. This methodology achieves reaction completion in 5-35 minutes compared to conventional methods requiring 6-48 hours [43] [44].

The microwave approach typically operates under solvent-free conditions or with minimal solvent requirements, significantly reducing environmental impact [42] [45]. Reaction temperatures range from 100-170°C with yields consistently achieving 83-95% [40] [43]. The technique demonstrates particular effectiveness for heterocyclic quaternary ammonium salt synthesis [42] [40].

Solvent-Free Methodologies

Advanced solvent-free synthesis techniques utilize mechanochemical approaches to achieve quaternary ammonium salt formation [46] [47]. These methods employ manual grinding or ball milling to facilitate solid-state reactions between starting materials [46]. The approach achieves complete atom economy with process mass intensity values significantly lower than conventional methods [46].

The solvent-free methodology demonstrates yields of 85-100% while eliminating organic solvent consumption entirely [46] [47]. The technique proves particularly suitable for large-scale production where environmental considerations are paramount [48] [49].

Green Alkylating Agents

The replacement of traditional methyl halides with environmentally benign alkylating agents represents a crucial advancement in green synthesis [50] [51]. Dimethyl carbonate has emerged as an attractive eco-friendly alternative to methyl halides, offering reduced toxicity and improved environmental compatibility [52] [51].

The dimethyl carbonate methodology achieves yields of 85-95% while eliminating halide waste streams [51]. The process generates methyl carbonate as the primary byproduct, which can be readily separated and recycled [52]. This approach significantly reduces the environmental footprint of quaternary ammonium salt production while maintaining high product quality standards [50] [51].

Biodegradable Design Strategies

Recent innovations focus on incorporating biodegradable functional groups into quaternary ammonium structures to address long-term environmental concerns [50]. These approaches utilize ester and thioether linkages that undergo hydrolytic degradation under environmental conditions [50]. The degradation kinetics can be controlled through molecular design to balance antimicrobial efficacy with environmental compatibility [50].

Synthesis Methods Comparison

MethodTemperature (°C)Reaction TimeTypical Yield (%)Solvent RequirementsEnvironmental Impact
Menshutkin Reaction (Conventional)50-1506-48 hours60-95Polar solventsHigh
Microwave Synthesis100-1705-35 minutes83-95Solvent-free or minimalMedium
Solvent-Free Synthesis20-25 (grinding)1-3 hours85-100NoneLow
Ion Exchange Method20-252-24 hours80-98Aqueous/organicMedium
Green Chemistry DMC Method80-1202-8 hours85-95Minimal organicLow
Sulfonation Direct Method60-801-6 hours85-99AqueousMedium

Purification Techniques Comparison

TechniquePurity Achieved (%)Time RequiredSolvent UsageRecovery Yield (%)
Recrystallization>952-24 hoursHigh70-90
Ion Exchange>981-6 hoursMedium85-95
Column Chromatography>991-4 hoursHigh60-80
Crystallization90-954-12 hoursMedium80-95
Vacuum Filtration85-9030 minutesLow90-98

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (11.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (62.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (62.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68214-07-3

General Manufacturing Information

1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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